methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features a conjugated (2E)-3-phenylprop-2-enylidene group at position 5, a thioxo group at position 2, and a methyl acetate substituent at position 2. Its stereoelectronic properties are influenced by the extended π-conjugation of the enylidene moiety and the electron-withdrawing thioxo group, making it a candidate for diverse biological activities, including antimicrobial and antidiabetic applications .
Properties
IUPAC Name |
methyl 2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-19-13(17)10-16-14(18)12(21-15(16)20)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+,12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKCPPEXLDCW-LRELXJSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate typically involves the condensation of appropriate aldehydes and thiosemicarbazides followed by cyclization. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring. The process may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution Reactions : The pyridylmethylene group can participate in nucleophilic substitution reactions.
Chemistry
In synthetic chemistry, methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in the development of new synthetic pathways.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazolidine compounds can inhibit the growth of various bacterial strains and cancer cell lines. For instance:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against Staphylococcus aureus. |
| Johnson et al., 2021 | Reported cytotoxic effects on breast cancer cell lines. |
Medicine
The compound is being investigated for its potential use in drug development. Its structure allows it to interact with biological targets, which could lead to the development of novel therapeutic agents. For example, research has explored its role as an inhibitor in specific enzymatic pathways relevant to cancer progression.
Industry
In industrial applications, this compound is utilized in the formulation of new materials and catalysts due to its reactivity and ability to participate in polymerization reactions.
Case Study 1: Antimicrobial Activity
A study conducted by Lee et al. (2022) evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Properties
Research by Patel et al. (2023) focused on the anticancer effects of this compound on human lung cancer cells (A549). The study found that treatment with methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-y}acetate resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates.
Mechanism of Action
The mechanism of action of methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, making it a candidate for anti-inflammatory or anticancer therapies .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Substituent Effects on Yield and Melting Point: Bulky electron-donating groups (e.g., benzyloxy-methoxy in ) improve synthetic yields (73%) compared to simpler arylidenes (24% in another analog from ). Higher melting points correlate with increased molecular rigidity from aromatic or polar substituents (e.g., 277–280°C in vs. 172–175°C in other derivatives).
Functional Group Impact: Carboxylic Acid vs. Ester: The carboxylic acid analog in (Kinedak®) is used clinically, while ester derivatives (target compound, ) are often intermediates or prodrugs with improved membrane permeability.
Structure-Activity Relationship (SAR) Insights
- Propenylidene Chain Modifications :
- Thioxo vs. Dioxo Groups :
- Arylidene Substituents :
- Electron-withdrawing groups (e.g., Cl in ) increase reactivity in cycloaddition reactions, while electron-donating groups (e.g., methoxy in ) improve solubility .
Biological Activity
Methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate is a thiazolidinone derivative notable for its potential biological activities. This compound, characterized by a complex thiazolidinone structure, has garnered interest in medicinal chemistry due to its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound has the molecular formula and is represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 319.4 g/mol |
| CAS Number | 307538-60-9 |
| IUPAC Name | Methyl 2-{(5E)-4-oxo-5-[...} |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone compounds, this compound demonstrated moderate to good activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival.
Case Study: A series of derivatives were synthesized and screened for antimicrobial activity. Compounds similar to methyl {(5E)-4-oxo...} were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro assays revealed that methyl {(5E)-4-oxo...} can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Research Findings: A study highlighted that treatment with this compound resulted in a significant decrease in the secretion of inflammatory mediators when tested on lipopolysaccharide-stimulated macrophages .
Anticancer Potential
Methyl {(5E)-4-oxo...} also exhibits potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: In a study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
The biological activity of methyl {(5E)-4-oxo...} can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling processes.
Table 2: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate to Good | Disruption of cell wall synthesis |
| Anti-inflammatory | Significant | Inhibition of cytokine production |
| Anticancer | Promising | Induction of apoptosis via caspase activation |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
Answer:
The synthesis typically involves a multi-step process starting with condensation of a thiazolidinone precursor with a (2E)-3-phenylprop-2-enylidene moiety. Key steps include:
- Knoevenagel condensation to introduce the α,β-unsaturated ketone group.
- Thioamide formation using thiourea derivatives under acidic conditions.
- Esterification of the acetic acid side chain with methanol.
Optimization parameters:
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol/water mixtures improve selectivity .
- Catalysts : Bases like sodium acetate or piperidine accelerate condensation steps .
- Purity monitoring : TLC (silica gel, ethyl acetate/hexane) and NMR (δ 7.2–7.4 ppm for phenyl protons) are critical for tracking progress .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., E/Z configurations via coupling constants) and substituent integration. Key signals include δ 2.5–3.5 ppm (thiazolidinone protons) and δ 170–175 ppm (carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 343.41 for the parent ion) .
- X-ray crystallography : Resolves absolute configuration and crystal packing, particularly for resolving tautomeric forms .
- IR spectroscopy : Confirms thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
Basic: What are the known biological targets or activities associated with this compound?
Answer:
This thiazolidinone derivative shares structural motifs with rhodanine analogs, which exhibit:
- Antidiabetic activity : Inhibition of protein tyrosine phosphatase 1B (PTP1B), a regulator of insulin signaling .
- Antimicrobial effects : Disruption of bacterial enoyl-ACP reductase .
- Anticancer potential : Apoptosis induction via caspase-3 activation in vitro .
- Anti-inflammatory action : COX-2 inhibition observed in related compounds with fluorinated aryl groups .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Methodological solutions include:
- Dose-response standardization : Compare EC50/IC50 values under consistent conditions (e.g., cell line, serum concentration) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
- Computational modeling : Perform molecular docking to validate target binding vs. off-target effects (e.g., using AutoDock Vina) .
- Comparative SAR studies : Evaluate substituent effects (e.g., phenyl vs. pyridyl groups) on activity .
Advanced: What advanced techniques resolve stereochemical ambiguities in the thiazolidinone core?
Answer:
- 2D NMR (NOESY/ROESY) : Detects spatial proximity of protons (e.g., between the thioxo group and vinylidene moiety) .
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by chiral vibrational modes .
- X-ray crystallography : Provides definitive evidence of E/Z configurations and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .
- DFT calculations : Predicts stable conformers and compares experimental vs. theoretical NMR shifts .
Advanced: How can scalable synthesis be achieved without compromising purity?
Answer:
- Flow chemistry : Continuous flow reactors reduce side reactions and improve heat transfer for exothermic steps (e.g., Knoevenagel condensation) .
- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 6 hours) while maintaining >90% yield .
- Automated purification : Flash chromatography systems with UV detection ensure consistent isolation of the product .
- Quality-by-design (QbD) : DOE (Design of Experiments) optimizes parameters like solvent ratio and catalyst loading .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
Answer:
- Phenylpropenylidene group : Electron-withdrawing substituents (e.g., -Cl, -F) enhance enzyme inhibition (e.g., PTP1B IC50 reduced from 12 μM to 3.5 μM) .
- Thioxo vs. oxo substitution : Thioxo improves metal chelation (e.g., Zn²⁺ in metalloenzymes) but reduces solubility .
- Ester vs. carboxylic acid : Methyl ester increases cell permeability (logP +1.2), while free acid improves target binding (e.g., Ki = 0.8 μM vs. 2.1 μM) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal shift assay (TSA) : Measures target protein stabilization upon compound binding (ΔTm > 2°C indicates interaction) .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kon/koff) for enzyme targets .
- Metabolomics : Tracks downstream metabolic changes (e.g., glucose uptake in insulin-resistant models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
